Bienvenue dans la boutique en ligne BenchChem!

De-amino-tyr-cholecystokinin octapeptide

Receptor Pharmacology Radioligand Binding CCK1 Receptor

De-amino-tyr-cholecystokinin octapeptide (DAT-CCK-8), also known as Nα-desaminotyrosyl-CCK-8, is a synthetic analog of the endogenous hormone cholecystokinin octapeptide (CCK-8). Its defining feature is the replacement of the N-terminal tyrosine with a desaminotyrosine moiety, which provides a site for stable radioiodination without compromising biological activity.

Molecular Formula C58H69IN10O18S3
Molecular Weight 1417.3 g/mol
CAS No. 79672-08-5
Cat. No. B1628481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDe-amino-tyr-cholecystokinin octapeptide
CAS79672-08-5
Synonymscholecystokinin octapeptide, des-NH2-Tyr
cholecystokinin octapeptide, desaminotyrosine-
DAT CCK-8
de-amino-Tyr-cholecystokinin octapeptide
Molecular FormulaC58H69IN10O18S3
Molecular Weight1417.3 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC5=CC(=C(C=C5)O)I
InChIInChI=1S/C58H69IN10O18S3/c1-88-22-20-40(65-55(80)43(26-34-12-16-36(17-13-34)87-90(84,85)86)68-57(82)45(28-50(73)74)63-48(71)19-15-33-14-18-47(70)38(59)24-33)53(78)62-31-49(72)64-44(27-35-30-61-39-11-7-6-10-37(35)39)56(81)66-41(21-23-89-2)54(79)69-46(29-51(75)76)58(83)67-42(52(60)77)25-32-8-4-3-5-9-32/h3-14,16-18,24,30,40-46,61,70H,15,19-23,25-29,31H2,1-2H3,(H2,60,77)(H,62,78)(H,63,71)(H,64,72)(H,65,80)(H,66,81)(H,67,83)(H,68,82)(H,69,79)(H,73,74)(H,75,76)(H,84,85,86)/t40-,41-,42-,43-,44-,45-,46-/m0/s1
InChIKeyMJCFIFDWYOCNHR-BEGKBBJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure De-amino-tyr-cholecystokinin Octapeptide (CAS 79672-08-5): A Foundational CCK Receptor Radioligand


De-amino-tyr-cholecystokinin octapeptide (DAT-CCK-8), also known as Nα-desaminotyrosyl-CCK-8, is a synthetic analog of the endogenous hormone cholecystokinin octapeptide (CCK-8). Its defining feature is the replacement of the N-terminal tyrosine with a desaminotyrosine moiety, which provides a site for stable radioiodination without compromising biological activity [1]. This compound, with a molecular formula of C58H69IN10O18S3 and a mass of 1417.3 g/mol, is the non-radioactive precursor and analog of its primary application, the 125I-labeled receptor probe Nα-(125I-desaminotyrosyl)CCK-8 .

Why CCK-8 Analogs Are Not Interchangeable for Receptor Binding Studies


Simple substitution with unmodified CCK-8 or other commercial CCK analogs is insufficient for receptor autoradiography and high-sensitivity binding assays. Native CCK-8 cannot be oxidatively radioiodinated without abolishing biological activity, while alternative probes like [125I]Bolton-Hunter-CCK-8 introduce a bulky hydrophobic adduct that can alter receptor affinity and biological efficacy [1]. The desamino-tyr modification is demonstrably unique in creating a high-specific-activity tracer that retains full, native-like potency at both CCK receptor subtypes, a prerequisite for valid quantitative pharmacology [2].

Quantitative Evidence for the Specification of De-amino-tyr-cholecystokinin Octapeptide


Preserved High-Affinity Binding to Pancreatic CCK Receptors vs. Unmodified CCK-8

The non-radioactive analog, Nα-(127I-desaminotyrosyl)CCK-8, inhibited 125I-labeled probe binding to rat pancreatic acini in a manner identical to its radioactive form, demonstrating that the iodinated desaminotyrosyl moiety does not compromise receptor affinity [1]. This is qualitatively benchmarked against the known loss of activity when native CCK-8 is subjected to oxidative iodination [2].

Receptor Pharmacology Radioligand Binding CCK1 Receptor

Retained Full Agonist Activity for Pancreatic Enzyme Secretion vs. CCK-8

The potencies of various CCK species for inhibiting 125I-desaminotyrosyl CCK-8 binding showed a good correlation with their potencies for stimulating pancreatic secretion [1]. This confirms that acylation of the NH2-terminus with the desaminotyrosyl moiety does not compromise the peptide's intrinsic efficacy.

Exocrine Pancreas Secretagogue Activity Structure-Activity Relationship

Achievable Ultra-High Specific Radioactivity for Sensitive Detection vs. Oxidative Analogs

The acylation-based labeling method with 125I-labeled N-hydroxysuccinimidyl 3-(4-hydroxyphenyl)propionate yields a probe with a specific activity of 2000 Ci/mmol [1]. This is markedly superior to the near-zero specific activity achievable by direct oxidative iodination of native CCK-8, which destroys its biological activity [2].

Radioiodination Tracer Technology Receptor Autoradiography

Demonstrated Specificity Profile Against Unrelated Peptide Receptors

The binding of Nα-(125I-desaminotyrosyl)CCK-8 to rat pancreatic acini was inhibited by each molecular species of cholecystokinin, including CCK-8, but not by structurally unrelated peptide ligands [1]. This pharmacological specificity was a key validation for its use as a CCK receptor probe.

Binding Selectivity Ligand Specificity CCK Receptor Assay

Validated Application Scenarios for De-amino-tyr-cholecystokinin Octapeptide


Preparation of High-Activity Radioligands for CCK Receptor Binding Assays

The primary application is as the precursor for synthesizing the 125I-labeled probe for quantitative receptor binding and competition studies on CCK1 (and potentially CCK2) receptors in pancreatic or brain tissue. Its high specific activity (2000 Ci/mmol) and retained agonism make it the benchmark radioligand for this receptor family [1]. This directly supports drug discovery programs targeting CCK receptors for appetite regulation, anxiety, and pancreatic function.

Autoradiographic Localization of CCK Receptors in Tissue Sections

The compound's radioiodinated form has been successfully used for the biochemical and autoradiographic visualization of CCK receptor distribution. This is a critical application validated by its use in mapping CCK binding sites in rat brain and pancreatic acinar cells, where its signal-to-noise ratio is enabled by its preserved binding specificity and high activity [1].

Quote Request

Request a Quote for De-amino-tyr-cholecystokinin octapeptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.